molecular formula C7H5BrN2 B1270737 4-Amino-3-bromobenzonitrile CAS No. 50397-74-5

4-Amino-3-bromobenzonitrile

Cat. No.: B1270737
CAS No.: 50397-74-5
M. Wt: 197.03 g/mol
InChI Key: POESQIHWIIWNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

4-Amino-3-bromobenzonitrile can be synthesized through several methods. One common method involves the reaction of 3-bromobenzonitrile with sodium amide in liquid ammonia, followed by the addition of aniline. The resulting intermediate is then treated with hydrochloric acid to obtain the final product . Another method involves the bromination of 4-aminobenzonitrile using bromine or a bromine source under controlled conditions .

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

4-Amino-3-bromobenzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include liquid ammonia, hydrochloric acid, bromine, sodium amide, and various reducing and oxidizing agents. Major products formed from these reactions include substituted benzonitriles, amines, and nitro compounds.

Mechanism of Action

The mechanism of action of 4-Amino-3-bromobenzonitrile depends on its specific application. In the synthesis of pharmaceuticals, it acts as a precursor that undergoes further chemical transformations to yield the desired bioactive compounds. The molecular targets and pathways involved vary based on the final product synthesized from this compound.

Comparison with Similar Compounds

4-Amino-3-bromobenzonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and versatility in various chemical processes.

Properties

IUPAC Name

4-amino-3-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POESQIHWIIWNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363931
Record name 4-Amino-3-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50397-74-5
Record name 4-Amino-3-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-bromobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-aminobenzonitrile (2.04 g, 17.2 mmol) and NBS (3.07 g, 17.2 mmol) according to the procedure in Example 16, step (b) (2.53 g, 75%). Mass Spectrum (ESI, m/z): Calcd. for C7H5BrN2, 196.9 (M+H), found 196.7.
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
3.07 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-bromobenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Amino-3-bromobenzonitrile
Reactant of Route 3
Reactant of Route 3
4-Amino-3-bromobenzonitrile
Reactant of Route 4
4-Amino-3-bromobenzonitrile
Reactant of Route 5
4-Amino-3-bromobenzonitrile
Reactant of Route 6
Reactant of Route 6
4-Amino-3-bromobenzonitrile
Customer
Q & A

Q1: How does the structure of 4-Amino-3-bromobenzonitrile contribute to its coordination with silver(I) and the formation of the complex?

A: this compound (L3 in the paper) acts as a ligand, donating electrons to the silver(I) ion to form a coordinate covalent bond. The nitrogen atoms in both the amino (-NH2) and cyano (-CN) groups possess lone pairs of electrons. These electron pairs can interact with the vacant orbitals of the silver(I) ion, leading to the formation of a coordination complex. In the specific case of complex 3 described in the paper, each silver(I) ion is four-coordinate, bonding with three molecules of L3 []. The bromine substituent, while not directly involved in the coordination, can influence the electronic properties of the ligand and thus indirectly affect the stability and geometry of the complex.

Q2: Does the research paper provide any insights into the antibacterial activity of the silver(I) complex containing this compound compared to other similar complexes?

A: While the paper does not directly compare the antibacterial activity of the complex containing this compound (, 3) with other synthesized complexes, it highlights that the complex with 4-amino-3-chlorobenzonitrile (2) exhibited the most potent antibacterial activity among the tested compounds, even rivaling chloramphenicol []. This suggests that the halogen substituent on the benzene ring might play a role in the overall antibacterial efficacy of the silver(I) complexes. Further research is needed to elucidate the structure-activity relationship and determine the specific contribution of each substituent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.